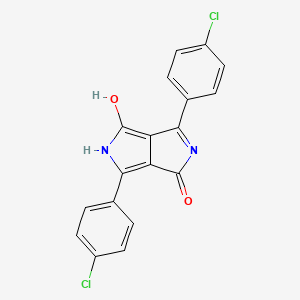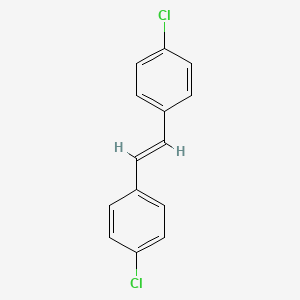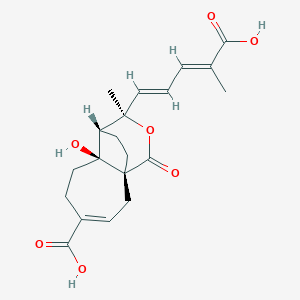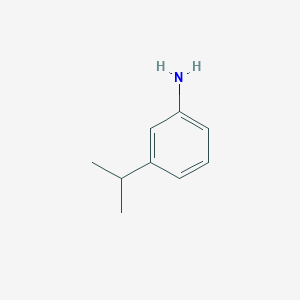
3-Isopropylaniline
概要
説明
3-Isopropylaniline is a compound with the molecular formula of C9H13N . It is a liquid at room temperature .
Synthesis Analysis
This compound can be synthesized by reacting 3-isopropylbenzene with ammonia or amines in an organic solvent such as acetone . The synthesis of this compound can be catalyzed by picotamide, which is an organic ligand .Molecular Structure Analysis
The molecular formula of this compound is C9H13N . The InChI code is 1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 135.21 g/mol .科学的研究の応用
Metabolic Profiling and Disease Prediction
Research has demonstrated the critical role of amino acids, including derivatives of aniline like 3-Isopropylaniline, in metabolic profiling and the prediction of diseases such as diabetes. Advanced metabolomics studies have identified specific amino acids that significantly associate with the future development of diabetes, highlighting the potential of metabolic profiling in disease risk assessment and early detection (Wang et al., 2011).
Surface Functionalization for Biochemical Applications
Aminosilanes, closely related to this compound, are utilized for the functionalization of silica surfaces. This application is crucial in creating hydrolytically stable amine-functionalized surfaces for biochemical and medical research, indicating the significant role of this compound derivatives in enhancing the performance and stability of biosensors and biochips (Smith & Chen, 2008).
Amino Acid Catabolism and Biofuel Production
Investigations into the catabolism of amino acids like phenylalanine, a compound structurally related to this compound, have uncovered pathways for converting amino acids into long-chain and complex alcohols. These findings are particularly relevant for biofuel production, showcasing the potential of this compound derivatives in renewable energy sources (Dickinson et al., 2003).
Enhancing Drug Delivery Systems
Research on the controlled release of fluorophores and drugs in vivo has led to the development of bioorthogonal reactions involving 3-Isocyanopropyl groups, closely related to this compound. This work paves the way for innovative drug delivery systems, enabling precise control over the release of therapeutic agents in targeted areas of the body (Tu et al., 2018).
Impact on Melanogenesis and Potential Therapeutic Applications
Studies on isopropyl unoprostone, a compound derived from this compound, have explored its effects on melanogenesis in mouse epidermal melanocytes. This research offers insights into the regulation of melanin synthesis and its potential therapeutic applications in treating disorders related to pigmentation (Kashiwagi et al., 2001).
Safety and Hazards
作用機序
Target of Action
3-Isopropylaniline is an organic compound with the molecular formula C9H13N
Biochemical Pathways
One source suggests that the synthesis of this compound can be catalyzed by picotamide, an organic ligand . When heated to high temperatures (over 300 degrees Celsius), this compound undergoes UV irradiation and converts to its keto form, 2-(3-isopropylphenyl)acetonitrile . This conversion changes the color from yellow to dark brown and produces heat .
Result of Action
It is known to be used in the preparation of biomolecular inhibitors
Action Environment
It is known that the compound is stable at room temperature .
生化学分析
Biochemical Properties
3-Isopropylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of biomolecular inhibitors. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function. These interactions are essential for the compound’s role in inhibiting specific biochemical pathways, making it a valuable tool in drug development and biochemical research .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. This compound can modulate the activity of transcription factors, leading to changes in gene expression profiles .
In terms of cellular metabolism, this compound can alter the activity of key metabolic enzymes, impacting the overall metabolic flux within the cell. This can result in changes in the levels of metabolites and energy production, affecting cell function and viability .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can occur through hydrogen bonding, hydrophobic interactions, or covalent modifications .
For instance, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the enzyme from catalyzing its substrate. This inhibition can lead to the accumulation of substrates and the disruption of metabolic pathways . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or air . This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cellular function.
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects can persist even after the compound has degraded, indicating that its impact on cellular processes can be long-lasting .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the activity of certain enzymes and improving metabolic function . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, apoptosis, and tissue damage .
Threshold effects have been observed, where the compound exhibits a dose-dependent response. For example, low doses of this compound may activate antioxidant pathways, while high doses can overwhelm the cellular defense mechanisms, resulting in oxidative damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to drug metabolism and detoxification. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed and excreted .
The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways. For instance, this compound can inhibit the activity of enzymes involved in glycolysis, leading to changes in glucose metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its hydrophobic nature, allowing it to reach different cellular compartments . Additionally, the compound can interact with transporters and binding proteins that facilitate its movement within the cell .
The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors can affect the localization and accumulation of the compound, impacting its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action .
In the endoplasmic reticulum, this compound can interact with enzymes involved in protein folding and modification, affecting their activity and function. In the mitochondria, the compound can influence energy production and oxidative stress response. In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
特性
IUPAC Name |
3-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCNRBCNYGWTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332545 | |
| Record name | 3-Isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5369-16-4 | |
| Record name | 3-(1-Methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

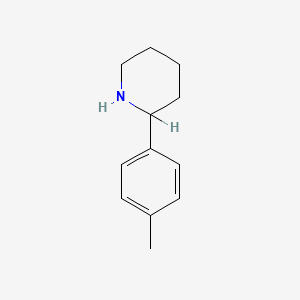

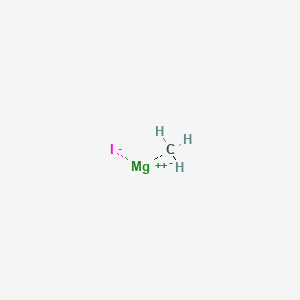
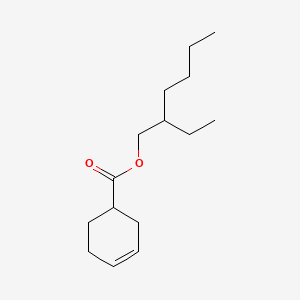

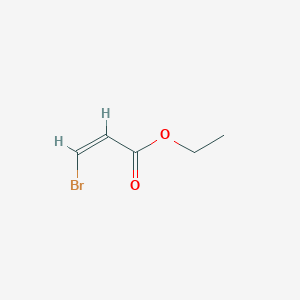
![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)
![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)
